molecular formula C19H17ClN2O5S2 B3410075 2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 895460-09-0

2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3410075
CAS No.: 895460-09-0
M. Wt: 452.9 g/mol
InChI Key: ARSFHRNLBNVCOF-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of sulfonyl, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as NF-κB or MAPK, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    3,4-dimethoxyphenyl thiazole: Another intermediate used in the synthesis.

Uniqueness

2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of functional groups, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and materials science.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S2/c1-26-16-8-3-12(9-17(16)27-2)15-10-28-19(21-15)22-18(23)11-29(24,25)14-6-4-13(20)5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSFHRNLBNVCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

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